molecular formula C14H17N5O B11093734 3-Imino-3-morpholin-4-yl-2-(p-tolyl-hydrazono)-propionitrile

3-Imino-3-morpholin-4-yl-2-(p-tolyl-hydrazono)-propionitrile

Cat. No.: B11093734
M. Wt: 271.32 g/mol
InChI Key: XRQORULPOMYQFG-BLOLUTEISA-N
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Description

(E)-2-AMINO-1-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]-2-MORPHOLINO-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes an amino group, a morpholino group, and a diazenyl group attached to a cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-AMINO-1-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]-2-MORPHOLINO-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common approach is the diazotization of 4-methylphenylamine followed by coupling with a morpholino-substituted ethylene cyanide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-AMINO-1-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]-2-MORPHOLINO-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The amino and morpholino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-2-AMINO-1-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]-2-MORPHOLINO-1-ETHENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-2-AMINO-1-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]-2-MORPHOLINO-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the morpholino group may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in structure due to the presence of an aniline ring but differs in functional groups.

    4-Methoxyphenethylamine: Shares the phenyl group but has different substituents.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

(1E)-2-imino-N-(4-methylanilino)-2-morpholin-4-ylethanimidoyl cyanide

InChI

InChI=1S/C14H17N5O/c1-11-2-4-12(5-3-11)17-18-13(10-15)14(16)19-6-8-20-9-7-19/h2-5,16-17H,6-9H2,1H3/b16-14?,18-13+

InChI Key

XRQORULPOMYQFG-BLOLUTEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C#N)/C(=N)N2CCOCC2

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C#N)C(=N)N2CCOCC2

Origin of Product

United States

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